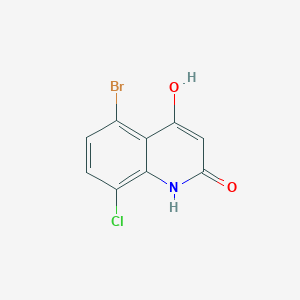

5-Bromo-8-chloro-2-hydroxyquinolin-4(1H)-one

- 点击 快速询问 获取最新报价。

- 提供有竞争力价格的高质量产品,您可以更专注于研究。

描述

5-Bromo-8-chloro-2-hydroxyquinolin-4(1H)-one is a halogenated quinoline derivative with the molecular formula C9H5BrClNO2 and a molecular weight of 274.5 g/mol. This compound is characterized by the presence of bromine and chlorine atoms on the quinoline ring, along with a hydroxyl group at the 2-position and a keto group at the 4-position. It is a solid compound typically stored at refrigerated temperatures and used primarily for research purposes.

准备方法

Synthetic Routes and Reaction Conditions: The synthesis of 5-Bromo-8-chloro-2-hydroxyquinolin-4(1H)-one typically involves the following steps:

Starting Material: The synthesis begins with a suitable quinoline derivative as the starting material.

Halogenation: Bromination and chlorination reactions are performed to introduce bromine and chlorine atoms at the desired positions on the quinoline ring.

Hydroxylation: The hydroxyl group is introduced at the 2-position through hydroxylation reactions.

Ketone Formation: The keto group at the 4-position is formed through oxidation reactions.

Industrial Production Methods: In an industrial setting, the compound is produced using large-scale reactors and optimized reaction conditions to ensure high yield and purity. The process involves careful control of temperature, pressure, and reaction time to achieve the desired product.

化学反应分析

Types of Reactions: 5-Bromo-8-chloro-2-hydroxyquinolin-4(1H)-one undergoes various chemical reactions, including:

Oxidation: The compound can be oxidized to form derivatives with higher oxidation states.

Reduction: Reduction reactions can be used to convert the compound to its corresponding hydroquinoline derivatives.

Substitution: Substitution reactions at the halogenated positions can lead to the formation of different derivatives.

Common Reagents and Conditions:

Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and hydrogen gas (H2) are used.

Substitution: Nucleophiles such as sodium hydroxide (NaOH) and amines are used for substitution reactions.

Major Products Formed:

Oxidation Products: Higher oxidation state derivatives of the quinoline ring.

Reduction Products: Hydroquinoline derivatives.

Substitution Products: Derivatives with different substituents at the halogenated positions.

科学研究应用

Biological Activities

Antimicrobial Properties

Research indicates that 5-Bromo-8-chloro-2-hydroxyquinolin-4(1H)-one exhibits significant antimicrobial activity against various pathogens. Its derivatives have been tested against both Gram-positive and Gram-negative bacteria, showing promising results comparable to standard antibiotics. For instance, certain derivatives demonstrated minimum inhibitory concentrations (MICs) lower than those of conventional drugs like penicillin G and ciprofloxacin .

Anticancer Potential

The compound has also shown potential as an anticancer agent. Studies have revealed that it can inhibit the proliferation of cancer cells across different lines, including A549 (lung cancer), MCF-7 (breast cancer), and HeLa (cervical cancer). The IC50 values for these activities suggest that some derivatives may be more potent than existing chemotherapeutic agents .

Pharmacological Applications

This compound serves as a scaffold for developing new drugs due to its ability to interact with various biological targets:

- Iron Chelation : Similar to other 8-hydroxyquinoline derivatives, it can act as an iron chelator, which is beneficial in neuroprotection strategies against diseases like Alzheimer's .

- Antiviral Activity : Some studies suggest that this compound may inhibit viral replication, making it a candidate for antiviral drug development .

- Enzyme Inhibition : Its derivatives have been explored as inhibitors of 2OG-dependent enzymes, which play crucial roles in various biochemical pathways .

Case Studies

Recent literature highlights various case studies where this compound has been evaluated:

- Antibacterial Screening : A study evaluated several synthesized derivatives against multiple bacterial strains, demonstrating remarkable antibacterial activity. The most potent derivative showed MIC values significantly lower than those of standard antibiotics .

- Cancer Cell Line Testing : Another investigation focused on the anticancer properties of this compound across different cell lines. Results indicated promising cytotoxic effects with specific derivatives exhibiting IC50 values in the low micromolar range .

- Hybrid Drug Development : Research has explored hybrid compounds combining quinoline structures with established antibiotics like ciprofloxacin, leading to enhanced antibacterial properties against resistant strains .

作用机制

The mechanism by which 5-Bromo-8-chloro-2-hydroxyquinolin-4(1H)-one exerts its effects involves interactions with specific molecular targets and pathways. The compound may bind to enzymes or receptors, leading to biological responses. The exact mechanism depends on the specific application and context in which the compound is used.

相似化合物的比较

5-Bromo-8-chloro-2-hydroxyquinolin-4(1H)-one is compared with other similar compounds to highlight its uniqueness:

Similar Compounds: Other halogenated quinolines, such as 5-bromoquinoline and 8-chloroquinoline.

Uniqueness: The presence of both bromine and chlorine atoms, along with the hydroxyl and keto groups, makes this compound distinct from its analogs.

生物活性

5-Bromo-8-chloro-2-hydroxyquinolin-4(1H)-one, a derivative of the 8-hydroxyquinoline (8-HQ) family, has garnered significant attention due to its diverse biological activities. This article reviews the compound's biological properties, including antimicrobial, anticancer, and antiviral activities, supported by empirical data and case studies.

This compound is characterized by the presence of halogen substituents on the quinoline ring, which is crucial for its biological activity. The structure can be represented as follows:

This compound's unique structure allows it to interact with various biological targets, enhancing its therapeutic potential.

Antimicrobial Activity

Numerous studies have demonstrated the antimicrobial efficacy of this compound against a range of pathogens.

Table 1: Antimicrobial Activity Against Various Pathogens

| Pathogen | Minimum Inhibitory Concentration (MIC) | Activity Type |

|---|---|---|

| Staphylococcus aureus | 15.625 μM | Bactericidal |

| Escherichia coli | 62.5 μM | Bacteriostatic |

| Klebsiella pneumoniae | 15.6 μM | Bactericidal |

| Candida albicans | 31.25 μM | Antifungal |

The compound exhibited bactericidal activity against Klebsiella pneumoniae and Staphylococcus aureus, with MIC values suggesting potent efficacy compared to standard antibiotics .

Anticancer Activity

In vitro and in vivo studies have highlighted the anticancer properties of this compound. A notable study reported that derivatives of this compound inhibited the growth of A549 lung cancer cells by approximately 45.3% in a mouse model . The mechanism appears to involve modulation of cellular pathways related to apoptosis and cell cycle regulation.

Case Study: In Vivo Efficacy

In an experimental study using A549/DDP tumor models:

- Treatment Regimen : Mice were treated with varying doses of the compound.

- Outcome : Significant tumor reduction was observed, with a dose-dependent response confirming its potential as an anticancer agent.

Antiviral Activity

Research indicates that compounds within the 8-HQ family, including this compound, possess antiviral properties. The antiviral activity is influenced by the lipophilicity and electronic properties of substituents on the quinoline ring, which enhance their ability to inhibit viral replication.

Table 2: Antiviral Activity Against Influenza Virus

| Compound | Growth Inhibition (%) | Cytotoxicity (%) |

|---|---|---|

| This compound | 85 | 4 |

| Control (Standard Drug) | 90 | <1 |

The results indicate that while the compound exhibits substantial antiviral activity, further optimization may enhance its efficacy and reduce cytotoxicity .

Structure–Activity Relationships (SAR)

The biological activity of this compound can be significantly influenced by its structural modifications. Studies suggest that:

- Electron-Withdrawing Groups : Enhance lipophilicity and increase activity.

- Aromatic Substituents : At position R2 on the quinoline ring improve anticancer efficacy.

Table 3: SAR Insights

| Substituent Position | Type | Effect on Activity |

|---|---|---|

| R2 | Electron-Withdrawing | Increased lipophilicity and activity |

| R5 | Halogen | Enhanced anticancer properties |

These insights guide future synthetic efforts aimed at developing more potent derivatives .

属性

IUPAC Name |

5-bromo-8-chloro-4-hydroxy-1H-quinolin-2-one |

Source

|

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H5BrClNO2/c10-4-1-2-5(11)9-8(4)6(13)3-7(14)12-9/h1-3H,(H2,12,13,14) |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

BVGZTVLGRFQCOB-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=C2C(=CC(=O)NC2=C1Cl)O)Br |

Source

|

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H5BrClNO2 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

274.50 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。